molecular formula C22H27N3O2 B5536568 (1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

Cat. No. B5536568
M. Wt: 365.5 g/mol
InChI Key: YWSDXTHDCZNSGJ-RBUKOAKNSA-N
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Description

Synthesis Analysis

The synthesis of related diazabicyclo nonane derivatives involves multi-step chemical reactions, focusing on achieving specific stereochemistry and functional group incorporation. For instance, Fernandez et al. (1992) synthesized a series of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide, showcasing the intricate steps involved in obtaining these complex molecules and their derivatives through detailed NMR spectroscopy and X-ray diffraction studies (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of similar compounds is determined using techniques like X-ray crystallography, revealing detailed conformational data and the spatial arrangement of atoms within the molecule. For example, the crystal structure of certain diazabicyclo nonane derivatives provided insights into their flattened chair-chair conformation and the positioning of substituents, which is crucial for understanding the compound's reactivity and interaction with biological targets (Fernández et al., 1992).

Chemical Reactions and Properties

Diazabicyclo nonane derivatives undergo various chemical reactions, including N-substitution and transformations that impact their chemical properties significantly. Studies on transformations of related structures have elucidated mechanisms and conditions under which these compounds react, providing a foundation for understanding how the “(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide” might behave under similar chemical reactions (Nikit-skaya et al., 1970).

Physical Properties Analysis

The physical properties of diazabicyclo nonane derivatives, such as solubility, melting point, and crystalline structure, are determined through experimental studies. These properties are essential for the compound's application in further chemical reactions and pharmaceutical formulations. The synthesis and characterization of compounds like “(2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2-carboxamide” provide valuable data on their physical characteristics (Xiao‐Hui Liu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal in understanding the compound's potential applications. The study of diazabicyclo[3.3.1]nonane scaffolds for nicotinic acetylcholine receptor ligands highlights the importance of the chemical structure on the compound's biological activity and interaction with receptors (Eibl et al., 2013).

Scientific Research Applications

Sigma Receptor Ligands and Cytotoxic Activity

A significant application of derivatives of diazabicyclo[3.2.2]nonane compounds, such as (1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide, is in the synthesis of bicyclic σ receptor ligands. These ligands have been found to display high σ1 receptor affinity. Research by Geiger et al. (2007) showed that these compounds have potential in inhibiting cell growth in certain human tumor cell lines, notably in small cell lung cancer, suggesting a potential application in cancer therapy (Geiger et al., 2007).

Structural and Conformational Studies

Fernández et al. (1992) conducted a study focusing on the synthesis and structural analysis of similar diazabicyclo[3.3.1]nonane derivatives. This research contributes to the understanding of the molecular structure and conformation of these compounds, which is essential in designing drugs with specific pharmacological properties (Fernández et al., 1992).

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Eibl et al. (2013) explored the use of 3,7-diazabicyclo[3.3.1]nonane scaffold in compounds interacting with nicotinic acetylcholine receptors (nAChRs). These studies contribute to the development of compounds with higher affinities and selectivity for certain nAChR subtypes, potentially useful in treating neurological disorders (Eibl et al., 2013).

Anti-Inflammatory and Analgesic Activity

Liu et al. (2017) synthesized a compound related to the diazabicyclo[3.2.1] octane structure and tested its anti-inflammatory properties. Their research indicated promising in vivo anti-inflammatory activity, highlighting the potential use of such compounds in treating inflammatory conditions (Liu et al., 2017).

properties

IUPAC Name

(1S,5R)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-27-21-10-6-5-9-20(21)23-22(26)25-15-18-11-12-19(25)16-24(14-18)13-17-7-3-2-4-8-17/h2-10,18-19H,11-16H2,1H3,(H,23,26)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSDXTHDCZNSGJ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CC3CCC2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

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